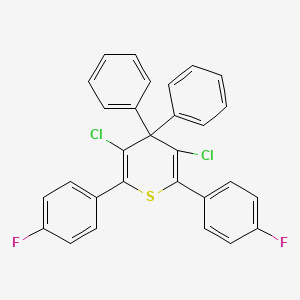
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran is a complex organic compound with the molecular formula C29H18Cl2F2S and a molecular weight of 507.42 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic rings and halogen substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the thiopyran ring. Common reagents used in these reactions include halogenated aromatic compounds, sulfur sources, and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Halogen substituents on the aromatic rings can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s halogenated aromatic rings and thiopyran core are thought to play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran can be compared with other similar compounds, such as:
3,5-Dichloro-2,6-bis(4-chlorophenyl)-4,4-diphenyl-4H-thiopyran: This compound has chlorine substituents instead of fluorine, which may affect its reactivity and biological activity.
3,5-Dichloro-2,6-bis(4-bromophenyl)-4,4-diphenyl-4H-thiopyran: The presence of bromine atoms can influence the compound’s physical and chemical properties, such as melting point and solubility.
3,5-Dichloro-2,6-bis(4-methylphenyl)-4,4-diphenyl-4H-thiopyran:
These comparisons highlight the uniqueness of this compound, particularly in terms of its halogen substituents and their influence on the compound’s properties and applications.
Properties
CAS No. |
144104-05-2 |
|---|---|
Molecular Formula |
C29H18Cl2F2S |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
3,5-dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenylthiopyran |
InChI |
InChI=1S/C29H18Cl2F2S/c30-27-25(19-11-15-23(32)16-12-19)34-26(20-13-17-24(33)18-14-20)28(31)29(27,21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H |
InChI Key |
GJIFAZLKMRBXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=C(SC(=C2Cl)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















